molecular formula C8H14O4 B12548159 Hexanoic acid, 6-methoxy-3-oxo-, methyl ester CAS No. 143921-18-0

Hexanoic acid, 6-methoxy-3-oxo-, methyl ester

Cat. No.: B12548159
CAS No.: 143921-18-0
M. Wt: 174.19 g/mol
InChI Key: HMDBIECVKGPYKI-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-methoxy-3-oxo-, methyl ester is an organic compound with the molecular formula C8H14O4. It is a derivative of hexanoic acid, where the 6th carbon is substituted with a methoxy group and the 3rd carbon is substituted with an oxo group. This compound is commonly used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanoic acid, 6-methoxy-3-oxo-, methyl ester can be synthesized through the esterification of hexanoic acid with methanol in the presence of a strong acid catalyst such as concentrated sulfuric acid. The reaction typically occurs at elevated temperatures, around 130-140°C .

Industrial Production Methods

In industrial settings, the production of this compound involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques such as distillation are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-methoxy-3-oxo-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Hexanoic acid derivatives.

    Reduction: Hexanol derivatives.

    Substitution: Various substituted hexanoic acid esters.

Scientific Research Applications

Hexanoic acid, 6-methoxy-3-oxo-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of hexanoic acid, 6-methoxy-3-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then exert their effects through different biochemical pathways, influencing cellular processes and functions .

Comparison with Similar Compounds

Hexanoic acid, 6-methoxy-3-oxo-, methyl ester can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

143921-18-0

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

methyl 6-methoxy-3-oxohexanoate

InChI

InChI=1S/C8H14O4/c1-11-5-3-4-7(9)6-8(10)12-2/h3-6H2,1-2H3

InChI Key

HMDBIECVKGPYKI-UHFFFAOYSA-N

Canonical SMILES

COCCCC(=O)CC(=O)OC

Origin of Product

United States

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